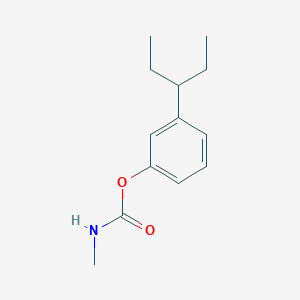

M-(1-Ethylpropyl)phenyl methylcarbamate

Description

Properties

IUPAC Name |

(3-pentan-3-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSFWBAOKCZZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042102 | |

| Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-04-8 | |

| Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Friedel-Crafts Alkylation Mechanism

The meta-substituted alkylphenol precursor is synthesized via Friedel-Crafts alkylation of chlorobenzene with 3-chloropentane or pentene-2 in the presence of aluminum chloride (AlCl₃). This reaction proceeds via electrophilic aromatic substitution, where the AlCl₃ catalyst generates a carbocation from the alkyl halide or alkene. For example, 33.0 g of n-hexyl chloride reacted with chlorobenzene at 25°C yielded 23.0 g of m-(1-methylpentyl) chlorobenzene, which was subsequently hydrolyzed to the phenol derivative.

Hydrolysis and Isomer Control

The alkylated halobenzene intermediate undergoes basic hydrolysis under high-temperature, high-pressure conditions. A mixture of NaOH, CuCl₂, and water heated to 304°C for 12 hours cleaves the carbon-halogen bond, yielding m-(1-ethylpropyl)phenol. Isomeric byproducts, such as ortho- and para-substituted phenols, are minimized by optimizing the AlCl₃ concentration (3.56 g per 61.5 g chlorobenzene) and reaction time. Post-hydrolysis distillation at 0.4–0.5 mm Hg isolates the meta isomer with >90% purity.

Grignard Reagent Synthesis via m-Methoxy Methyl Benzoate

Carbinol Formation and Dehydration

m-Methoxy methyl benzoate reacts with ethylmagnesium bromide (Grignard reagent) to form a tertiary carbinol. In a representative procedure, 50.0 g of methyl 3-methoxybenzoate treated with 85.0 g of bromoethane in ether yielded a carbinol complex, which dehydrated to m-pentenyl-anisole upon distillation with sulfuric acid. The dehydration step is critical, as incomplete removal of water results in residual carbinol that complicates hydrogenation.

Hydrogenation and Demethylation

The unsaturated m-pentenyl-anisole is hydrogenated using PtO₂ in ethanol under 50 psi H₂, saturating the vinyl group to form m-(1-ethylpropyl)anisole. Subsequent refluxing with 48% HBr in acetic acid cleaves the methoxy group, yielding m-(1-ethylpropyl)phenol. This two-step process achieved a 47% yield (25 g from 50 g starting material) with a boiling point of 80–85°C at 0.4 mm Hg.

Carbamoylation with Methyl Isocyanate

Direct Reaction Conditions

m-(1-Ethylpropyl)phenol reacts with methyl isocyanate in a sealed tube at 100°C for 16 hours, catalyzed by pyridine. The reaction follows a nucleophilic addition-elimination mechanism, where the phenol oxygen attacks the electrophilic carbon of the isocyanate. A molar ratio of 16 g phenol to 6.0 g methyl isocyanate yielded 10.5 g (65%) of the carbamate, crystallized from hexanes to 99% purity.

Catalytic and Solvent Effects

The use of polar aprotic solvents (e.g., dichloromethane) increases reaction rates by stabilizing the transition state. Pyridine neutralizes HCl byproducts, preventing side reactions. Infrared spectroscopy confirmed the absence of unreacted isocyanate (absence of ~2270 cm⁻¹ peak) and the presence of N-H stretches at 3350 cm⁻¹.

Phosgene-Mediated Chloroformate Intermediate

Yield and Byproduct Analysis

In comparative studies, the phosgene route achieved lower yields (50–55%) than the isocyanate method, attributable to competing hydrolysis of the chloroformate. Nitrogen analysis of the final product showed 6.22–6.27% N (theoretical 6.34%), indicating minimal impurity.

Transesterification with Ester-Substituted Diaryl Carbonates

BMSC as a Phosgene Alternative

Bis(methyl salicyl) carbonate (BMSC) reacts with m-(1-ethylpropyl)phenol and methylamine in a one-pot transesterification. This method, developed to replace phosgene, uses catalytic NaOH (0.5 mol%) in chloroform at room temperature. The reaction produces methylsalicyl alcohol as a byproduct, which is removed via silica chromatography.

Chemical Reactions Analysis

M-(1-Ethylpropyl)phenyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Insecticide Applications

M-(1-Ethylpropyl)phenyl methylcarbamate is primarily recognized for its role as an insecticide. It is a key component of Bufencarb, a widely used pesticide that operates by inhibiting the enzyme acetylcholinesterase (AChE) in insects. This inhibition disrupts normal nerve function, leading to paralysis and death of the pest .

Agricultural Research

Research into M-(1-Ethylpropyl)phenyl methylcarbamate has focused on optimizing its efficacy as a pesticide. Studies have shown that its cholinesterase inhibitory activity is comparable to other carbamates, making it a potent choice for pest control .

Case Study: Efficacy Against Specific Pests

A study demonstrated that formulations containing M-(1-Ethylpropyl)phenyl methylcarbamate were effective against common agricultural pests such as aphids and beetles. The compound showed a significant reduction in pest populations when applied as part of an integrated pest management strategy .

Environmental Impact and Safety

While M-(1-Ethylpropyl)phenyl methylcarbamate is effective as an insecticide, its safety profile is crucial for regulatory approval and use in agricultural settings. Research indicates that while it poses risks to non-target organisms, including beneficial insects and aquatic life, proper application methods can mitigate these effects .

Toxicological Studies

Toxicological assessments have indicated that exposure to high concentrations can lead to adverse health effects in humans and animals. Thus, ongoing research is necessary to establish safe handling practices and environmental guidelines .

Comparative Analysis with Other Carbamates

To better understand the unique properties of M-(1-Ethylpropyl)phenyl methylcarbamate, a comparative analysis with other carbamates is essential:

| Compound Name | Mechanism of Action | Unique Characteristics |

|---|---|---|

| Methyl carbamate | Cholinesterase inhibitor | Less toxic than M-(1-Ethylpropyl)... |

| Propoxur | Cholinesterase inhibitor | More potent against certain pests |

| M-(1-Methylbutyl)phenyl | Cholinesterase inhibitor | Similar structure; different efficacy |

This table highlights how M-(1-Ethylpropyl)phenyl methylcarbamate stands out due to its specific alkyl chain structure, enhancing its insecticidal efficacy while posing significant health risks compared to simpler carbamates .

Mechanism of Action

M-(1-Ethylpropyl)phenyl methylcarbamate exerts its effects primarily by inhibiting cholinesterase enzymes, specifically acetylcholinesterase (AChE) . This inhibition is achieved through the carbamoylation of the active sites of these enzymes, forming unstable complexes. This suppression of acetylcholine esterase activity leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 1-ethylpropyl group in M-(1-Ethylpropyl)phenyl methylcarbamate provides moderate lipophilicity, enhancing its persistence in biological systems compared to smaller substituents (e.g., isopropyl in isoprocarb) . Formetanate hydrochloride includes a dimethylaminomethylene group, enabling dual insecticidal and acaricidal activity due to enhanced acetylcholine esterase inhibition .

- Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1), a structurally related compound, requires stringent respiratory and dermal protection due to its GHS classification (Warning: H319, H335) .

Research Findings and Regulatory Trends

- Environmental Impact : Carbamates with branched alkyl groups (e.g., 1-ethylpropyl) exhibit longer soil half-lives, raising concerns about bioaccumulation .

- Resistance Management : Isoprocarb and BPMC face resistance in pests, whereas formetanate hydrochloride remains effective due to its unique mode of action .

- Regulatory Shifts : The revocation of M-(1-Ethylpropyl)phenyl methylcarbamate’s tolerances reflects stricter EU and EPA guidelines on carbamate toxicity .

Biological Activity

M-(1-Ethylpropyl)phenyl methylcarbamate, commonly known as a component of the insecticide Bufencarb, is a member of the carbamate class of compounds. This article explores its biological activity, particularly its mechanism of action as a cholinesterase inhibitor, which is critical for its efficacy as an insecticide.

Chemical Structure and Properties

M-(1-Ethylpropyl)phenyl methylcarbamate has the molecular formula CHNO and a molecular weight of approximately 221.3 g/mol. This compound is characterized by its unique alkyl chain structure, which enhances its biological activity compared to simpler carbamates.

Cholinesterase Inhibition

The primary mechanism through which M-(1-Ethylpropyl)phenyl methylcarbamate exerts its biological effects is by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects. AChE hydrolyzes the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and ultimately causing paralysis and death in insects .

Comparison with Other Carbamates

Research indicates that M-(1-Ethylpropyl)phenyl methylcarbamate exhibits significantly higher anti-cholinesterase activity compared to some of its homologs. For instance, it has been reported that its cholinergic activity is approximately ten times greater than that of m-t-butylphenyl N-methylcarbamate, underscoring its potential effectiveness as an agricultural pesticide .

Biological Activity in Various Systems

M-(1-Ethylpropyl)phenyl methylcarbamate's interactions with biological systems have been studied extensively. The following table summarizes findings from various studies regarding its toxicity and biological effects:

Case Studies

- Insecticidal Efficacy : In agricultural settings, M-(1-Ethylpropyl)phenyl methylcarbamate has been shown to effectively control pest populations, particularly against cold-blooded animal parasites such as insects and arachnids. Its application as a contact and digestive toxicant highlights its versatility in pest management strategies .

- Environmental Impact : Studies have indicated that while M-(1-Ethylpropyl)phenyl methylcarbamate is effective against pests, it poses potential risks to non-target organisms due to its mechanism of action on cholinesterase enzymes. This raises concerns regarding environmental safety and necessitates careful regulation of its use in agricultural practices .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for M-(1-Ethylpropyl)phenyl methylcarbamate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting 3-(1-ethylpropyl)phenol with methyl isocyanate under anhydrous conditions. A catalytic base like triethylamine (5–10 mol%) in dichloromethane or toluene at 0–5°C improves reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H NMR and LC-MS .

Q. What analytical techniques are most effective for quantifying M-(1-Ethylpropyl)phenyl methylcarbamate in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity (detection limits ~0.01 ppm). For complex matrices (e.g., soil), employ solid-phase extraction (SPE) with C18 cartridges. Fluorogenic methods using fisetin as a spray reagent on cellulose layers can detect trace residues (0.01–0.1 mg), though nitro or amino groups in co-contaminants may quench fluorescence .

Q. What is the primary mechanism of action of M-(1-Ethylpropyl)phenyl methylcarbamate as an insecticide?

- Methodological Answer : As a carbamate insecticide, it inhibits acetylcholinesterase (AChE) by carbamylating the enzyme’s active site, disrupting neurotransmission in pests. Validate this via in vitro AChE inhibition assays using insect homogenates (e.g., from Aphis gossypii). Compare IC values with positive controls like carbaryl to assess potency .

Advanced Research Questions

Q. How do environmental factors influence the degradation kinetics of M-(1-Ethylpropyl)phenyl methylcarbamate in soil?

- Methodological Answer : Degradation is pH- and temperature-dependent. Conduct controlled soil microcosm studies:

Hydrolysis : Incubate compound in sterile buffers (pH 4–9) at 25°C. Monitor via HPLC.

Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation products (e.g., phenolic derivatives) using GC-MS.

Microbial degradation : Isolate soil microbes (e.g., Pseudomonas spp.) and assess metabolic pathways via C-labeled compound tracking .

Q. What challenges arise in detecting M-(1-Ethylpropyl)phenyl methylcarbamate in multi-residue pesticide analyses, and how can they be mitigated?

- Methodological Answer : Co-elution with structurally similar carbamates (e.g., promecarb) and matrix effects (e.g., humic acids in soil) complicate detection. Solutions include:

- Chromatographic optimization : Use a biphenyl column (e.g., Kinetex Biphenyl) with a gradient elution (0.1% formic acid in water/acetonitrile).

- Sample cleanup : Apply polymeric ionic liquids (PILs) with Br anions for selective extraction from fruits/vegetables, reducing interference .

Q. How does M-(1-Ethylpropyl)phenyl methylcarbamate interact with other pesticides in integrated pest management (IPM) strategies?

- Methodological Answer : Study synergistic or antagonistic effects via bioassays. Example protocol:

Prepare binary mixtures with pyrethroids (e.g., bifenthrin) or neonicotinoids (e.g., imidacloprid).

Test efficacy on resistant insect populations (e.g., Helicoverpa armigera) using leaf-dip or topical application methods.

Calculate synergistic ratios (SR = LC of mixture / LC of individual compounds) to quantify interactions. Synergy (SR > 1.5) may reduce application rates and delay resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.